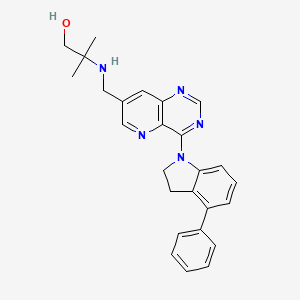
PD-1/PD-L1-IN-33
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-1/PD-L1-IN-33 is a small-molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This compound has shown significant potential in enhancing T-cell proliferation, activation, and infiltration within tumor environments, exhibiting immunomodulatory and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PD-1/PD-L1-IN-33 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as condensation, cyclization, and purification processes.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process would also include steps for the safe handling and disposal of chemical reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: PD-1/PD-L1-IN-33 primarily undergoes substitution reactions, where specific functional groups are replaced by others to enhance its binding affinity and selectivity towards PD-1 and PD-L1.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents, catalysts, and protective groups that facilitate the desired chemical transformations. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize yield and purity.
Major Products Formed: The major product formed from these reactions is this compound itself, which is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
PD-1/PD-L1-IN-33 has a wide range of scientific research applications, particularly in the fields of immunology, oncology, and drug development. It is used to study the PD-1/PD-L1 pathway and its role in immune regulation and cancer progression . In preclinical studies, this compound has demonstrated the ability to restore T-cell activity and enhance anti-tumor immunity, making it a valuable tool for developing new cancer therapies .
Wirkmechanismus
PD-1/PD-L1-IN-33 exerts its effects by binding to PD-1 and PD-L1, thereby blocking their interaction. This inhibition prevents the transmission of inhibitory signals to T cells, allowing them to remain active and attack cancer cells . The molecular targets of this compound are the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells and antigen-presenting cells .
Vergleich Mit ähnlichen Verbindungen
PD-1/PD-L1-IN-33 is unique in its high binding affinity and selectivity for the PD-1/PD-L1 interaction, with an IC50 of 6.3 nM . Similar compounds include other small-molecule inhibitors and monoclonal antibodies targeting the PD-1/PD-L1 pathway, such as BMS-202, CH-4, and various monoclonal antibodies like nivolumab and pembrolizumab . Compared to these, this compound offers advantages in terms of oral bioavailability and reduced immunogenicity .
Conclusion
This compound represents a promising compound in the field of cancer immunotherapy, with significant potential for enhancing T-cell activity and combating tumor growth. Its unique properties and mechanism of action make it a valuable tool for scientific research and drug development.
Eigenschaften
Molekularformel |
C26H27N5O |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
2-methyl-2-[[4-(4-phenyl-2,3-dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-7-yl]methylamino]propan-1-ol |
InChI |
InChI=1S/C26H27N5O/c1-26(2,16-32)30-15-18-13-22-24(27-14-18)25(29-17-28-22)31-12-11-21-20(9-6-10-23(21)31)19-7-4-3-5-8-19/h3-10,13-14,17,30,32H,11-12,15-16H2,1-2H3 |
InChI-Schlüssel |
CZQOYRCWBPWJJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)NCC1=CC2=C(C(=NC=N2)N3CCC4=C(C=CC=C43)C5=CC=CC=C5)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


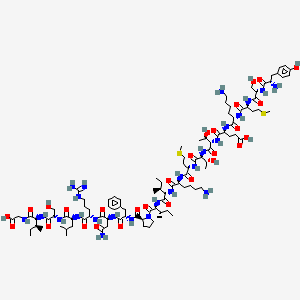
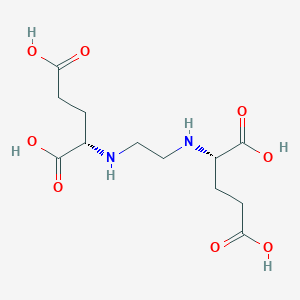


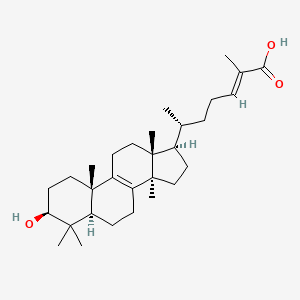
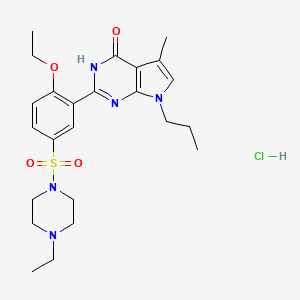
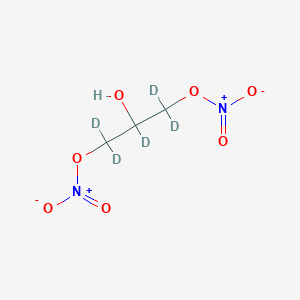
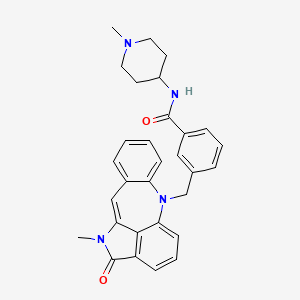
![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)
![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)
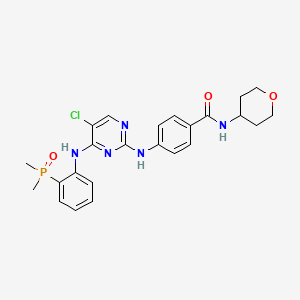
![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)
![ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)
![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)
